molecular formula C21H33NO B14168049 3-Hydroxypregnane-21-nitrile CAS No. 31020-69-6

3-Hydroxypregnane-21-nitrile

Cat. No.: B14168049
CAS No.: 31020-69-6
M. Wt: 315.5 g/mol
InChI Key: OPCMXKMPHKWUSD-UHFFFAOYSA-N
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Description

3-Hydroxypregnane-21-nitrile: is a synthetic organic compound belonging to the class of nitriles It is structurally characterized by the presence of a hydroxyl group at the third carbon and a nitrile group at the twenty-first carbon of the pregnane skeleton

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypregnane-21-nitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrolysis using aqueous acid or base.

Major Products:

    Oxidation: 3-oxo-pregnane-21-nitrile.

    Reduction: 3-hydroxypregnane-21-amine.

    Substitution: 3-hydroxypregnane-21-carboxamide or 3-hydroxypregnane-21-carboxylic acid.

Scientific Research Applications

Chemistry: 3-Hydroxypregnane-21-nitrile is used as an intermediate in the synthesis of various steroids and other bioactive molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of nitrile-containing steroids in biological systems .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of steroidal drugs. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes .

Comparison with Similar Compounds

  • 3-Hydroxypregnane-21-carboxamide
  • 3-Hydroxypregnane-21-aldehyde
  • 3-Oxo-pregnane-21-nitrile

Comparison: 3-Hydroxypregnane-21-nitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different pharmacokinetic properties and receptor interactions, making it a valuable compound for specific applications .

Properties

CAS No.

31020-69-6

Molecular Formula

C21H33NO

Molecular Weight

315.5 g/mol

IUPAC Name

2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)acetonitrile

InChI

InChI=1S/C21H33NO/c1-20-11-8-19-17(18(20)6-4-14(20)9-12-22)5-3-15-13-16(23)7-10-21(15,19)2/h14-19,23H,3-11,13H2,1-2H3

InChI Key

OPCMXKMPHKWUSD-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4CC#N)C)O

Origin of Product

United States

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